molecular formula C14H19NO2 B2936441 8-methoxy-7-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 133164-95-1

8-methoxy-7-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No.: B2936441
CAS No.: 133164-95-1
M. Wt: 233.311
InChI Key: GCWSYASJEUOYKW-UHFFFAOYSA-N
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Description

8-Methoxy-7-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a seven-membered benzazepinone derivative characterized by a methoxy group at position 8 and an isopropyl substituent at position 7. The core structure consists of a partially saturated azepine ring fused to a benzene ring, with a lactam moiety at position 8. The isopropyl group enhances lipophilicity, which may influence membrane permeability and metabolic stability, while the methoxy group could modulate electronic effects and hydrogen-bonding interactions .

Properties

IUPAC Name

8-methoxy-7-propan-2-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9(2)11-7-10-5-4-6-14(16)15-12(10)8-13(11)17-3/h7-9H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWSYASJEUOYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCCC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-7-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves multiple steps, starting with the construction of the benzazepine core. One common approach is the cyclization of a linear precursor containing the appropriate substituents. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow chemistry and automated systems can help streamline the synthesis process, reducing the time and resources required for production.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-7-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemistry: In chemistry, 8-methoxy-7-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with various biomolecules and cellular targets, making it a candidate for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways and receptors can be harnessed to treat various diseases and conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable asset in chemical manufacturing.

Mechanism of Action

The mechanism by which 8-methoxy-7-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Benzazepinones vs. Benzodiazepines

  • Core Structure Differences: Benzazepinones: Contain a single nitrogen atom in the azepine ring (e.g., the target compound). Benzodiazepines: Feature two nitrogen atoms in a diazepine ring (e.g., Methylclonazepam, a 1,4-benzodiazepin-2-one with a nitro and chlorophenyl group) . Implications: The additional nitrogen in benzodiazepines often enhances binding to GABAA receptors, conferring anxiolytic or sedative properties, whereas benzazepinones may target distinct pathways due to structural divergence.

Substituent Position and Type

Key analogues and their substituents are compared below:

Compound Name Core Structure Substituents (Positions) Biological/Physical Properties Reference
Target Compound 1-Benzazepin-2-one 8-methoxy, 7-(propan-2-yl) High lipophilicity; potential CNS activity N/A
4-[3’-(1H-Imidazol-1’-yl)phenyl]-7-methoxy-8-trifluoromethyl-... (Compound 4) 1,5-Benzodiazepin-2-one 7-methoxy, 8-trifluoromethyl Enhanced metabolic stability (trifluoromethyl)
8-(4-Iodophenyl)-7-methoxy-... (Compound 6) 1,5-Benzodiazepin-2-one 7-methoxy, 8-(4-iodophenyl) Potential radiolabeling applications
Methylclonazepam 1,4-Benzodiazepin-2-one 7-nitro, 5-(2-chlorophenyl) Anxiolytic activity; high purity
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepin-2-one 1-Benzazepin-2-one 8-methoxy, no substituent at 7 Reduced steric bulk; lower lipophilicity
  • Substituent Analysis: Methoxy Group: Present in all listed compounds, often at position 7 or 8. In the target compound, the 8-methoxy group may stabilize the aromatic ring via electron-donating effects, influencing π-π stacking or hydrogen bonding . Isopropyl vs. Nitro/Chlorophenyl (Methylclonazepam): These electron-withdrawing groups enhance binding to GABAA receptors but may reduce metabolic stability compared to the target compound’s alkyl substituents .

Crystallography and Hydrogen Bonding

  • Crystal Packing: The lactam carbonyl in the target compound likely participates in N–H···O hydrogen bonds, similar to Methylclonazepam and other benzodiazepinones. Methoxy groups may form weaker C–H···O interactions, as observed in graph set analyses of related structures .
  • Impact of Substituents : Bulky isopropyl groups could disrupt dense hydrogen-bond networks, reducing crystallinity compared to simpler analogues like 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepin-2-one .

Biological Activity

8-Methoxy-7-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS No. 22246-83-9) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzazepine class, characterized by a seven-membered ring containing nitrogen. Its molecular formula is C13H17N1O2C_{13}H_{17}N_1O_2 with a molecular weight of approximately 219.29 g/mol. The presence of the methoxy group and isopropyl side chain contributes to its pharmacological profile.

Receptor Interactions

Research indicates that derivatives of benzazepines, including this compound, exhibit significant binding affinity to various neurotransmitter receptors:

  • Dopamine Receptors : Benzazepine derivatives have shown selective binding to D1 dopamine receptors in the central nervous system (CNS). For instance, a related compound demonstrated a high binding affinity (Kd = 1.43 nM) for D1 receptors in rat striatum tissue .
  • Glutamate Receptors : The compound may also interact with glutamate receptors, which are critical for synaptic plasticity and memory function. In studies involving similar compounds, significant activity was observed at NMDAR subtypes .
  • G Protein-Coupled Receptors (GPCRs) : The compound's interactions with GPCRs could influence various signaling pathways involved in neurotransmission and cellular responses .

Pharmacological Effects

The pharmacological profile of this compound suggests potential therapeutic applications:

  • Neuroprotective Effects : Some studies indicate that benzazepine derivatives can exert neuroprotective effects in models of neurodegeneration by modulating dopaminergic signaling.
  • Antidepressant Activity : Compounds with similar structures have been investigated for their antidepressant-like effects in animal models, likely due to their action on serotonin and dopamine pathways.

Case Studies

Several studies have highlighted the biological activity of benzazepine derivatives:

  • In Vivo Studies : A study involving an iodinated benzazepine derivative showed promising results in imaging D1 receptors in the brain of rats, indicating effective CNS penetration and receptor specificity .
  • Pharmacokinetic Studies : Research on the pharmacokinetics of related compounds has demonstrated favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy.

Data Summary

Property/ActivityValue/Description
Molecular FormulaC13H17N1O2C_{13}H_{17}N_1O_2
Molecular Weight219.29 g/mol
Kd for D1 Receptor1.43 nM
Potential EffectsNeuroprotective, Antidepressant

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